1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

HIV-1 entry inhibitor gp41 fusion inhibitor small-molecule antiviral

Choose ADS-J13 for its defined mechanism as an HIV-1 gp41 six-helix bundle formation inhibitor, suitable for probing the N-terminal coiled-coil pocket. Its 3-chlorophenyl urea motif and 6-(piperidin-1-yl)pyrimidin-4-yl scaffold provide selectivity distinct from kinase-targeted pyrimidine ureas. Use as a low-affinity URAT1 benchmark (IC50 2.81 μM) or a CB1 allosteric modulator starting point. Guarantees experimental reproducibility for HIV-1 fusion studies where generic analogues fail.

Molecular Formula C16H18ClN5O
Molecular Weight 331.8
CAS No. 1396811-94-1
Cat. No. B2729607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
CAS1396811-94-1
Molecular FormulaC16H18ClN5O
Molecular Weight331.8
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H18ClN5O/c17-12-5-4-6-13(9-12)20-16(23)21-14-10-15(19-11-18-14)22-7-2-1-3-8-22/h4-6,9-11H,1-3,7-8H2,(H2,18,19,20,21,23)
InChIKeyDZQSLNAOYBIHMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea (ADS-J13) – Procurement & Selection Baseline


1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea (CAS 1396811-94-1), also designated ADS-J13, is a synthetic diaryl urea derivative. It was originally identified as a small-molecule inhibitor of HIV-1 entry, mechanistically defined by its ability to block formation of the HIV-1 gp41 six-helix bundle core [1]. The compound is structurally characterized by a 3-chlorophenyl urea motif linked to a 6-(piperidin-1-yl)pyrimidin-4-yl scaffold, distinguishing it from other gp41-targeted chemotypes and from pyrimidine urea kinase inhibitor series [2]. In secondary profiling, it has been evaluated as a potential allosteric modulator of the cannabinoid CB1 receptor and as an inhibitor of the urate transporter URAT1 (SLC22A12) [3].

Why Generic Substitution Fails for 1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea (ADS-J13)


Diaryl urea chemotypes are widely explored across kinase inhibition, CB1 modulation, and antiviral entry blockade, yet potency, selectivity, and resistance profiles are exquisitely sensitive to peripheral substituent patterns. Simple substitution of the 3-chlorophenyl group by other halogens or relocation of the piperidine ring on the pyrimidine (e.g., the positional isomer N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea [1]) can shift the primary target from HIV-1 gp41 to kinase panels or abolish antiviral activity entirely. Moreover, within the HIV-1 gp41 inhibitor class, the acidic functionality forming a critical salt bridge with Lys574 of gp41 is absent in inactive analogs [2]. Therefore, for studies requiring consistent HIV-1 fusion inhibition or for off-target benchmarking, generic substitution without quantitative comparative data risks experimental irreproducibility.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea (ADS-J13)


HIV-1 gp41 Six-Helix Bundle Formation: Direct Comparison with Inactive Urea Analogs

In the foundational study, ADS-J13 was one of two active compounds that blocked gp41 core formation, while structurally related urea analogs lacking the acidic group were inactive [1]. The assay used an ELISA-based gp41 six-helix bundle formation system [1]. Direct quantitative IC50 values for ADS-J13 in this specific assay format are not publicly reported in the abstract, but the binary active/inactive classification constitutes a categorical differentiation from inactive urea analogs [1]. The mechanistic basis—formation of a salt bridge between the compound's acidic group and Lys574 of gp41—was verified by molecular modeling and mutagenesis of the corresponding Asp632 residue in C-peptide inhibitors, which abolished activity [1].

HIV-1 entry inhibitor gp41 fusion inhibitor small-molecule antiviral

URAT1 Inhibitory Activity: Benchmarking Against Clinical URAT1 Inhibitors

In a human URAT1 (SLC22A12) overexpressing HEK293 cell assay measuring inhibition of 14C-uric acid uptake, ADS-J13 exhibited an IC50 of 2.81 × 10^3 nM (2.81 μM) [1]. For reference, clinically characterized URAT1 inhibitors such as benzbromarone and lesinurad demonstrate IC50 values in the low nanomolar range (e.g., benzbromarone IC50 ~ 30–50 nM; lesinurad IC50 ~ 7–15 nM in comparable cell-based uptake assays) [2]. The approximately 100-fold lower potency of ADS-J13 defines its utility as a low-affinity control or tool compound rather than a lead for uricosuric development [1].

URAT1 inhibitor urate transporter gout pharmacology

Chemotype Selectivity: HIV-1 gp41 vs. Kinase Inhibition Profile of Pyrimidine Urea Scaffolds

Pyrimidine urea derivatives are extensively patented as kinase inhibitors targeting FGF receptors, CHK1, and PI3K isoforms [1][2]. The 6-(piperidin-1-yl)pyrimidin-4-yl urea substructure present in ADS-J13 is a recognized kinase hinge-binding motif [1]. However, the specific 3-chlorophenyl urea ADS-J13 is prioritized in the literature as an HIV-1 gp41 inhibitor rather than a kinase inhibitor, implying that the cellular antiviral activity is the dominant pharmacologically relevant effect at achievable concentrations [3]. Cross-reactivity with kinase panels has not been systematically profiled in peer-reviewed studies, presenting an opportunity for selective tool compound development [3].

kinase selectivity pyrimidine urea target engagement profiling

Optimal Research & Industrial Application Scenarios for 1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea (ADS-J13)


HIV-1 gp41 Fusion Mechanism Studies Requiring a Structurally Defined Small-Molecule Probe

ADS-J13 is suited as a small-molecule chemical probe for investigating the N-terminal coiled-coil pocket of HIV-1 gp41. Its defined interaction with Lys574 via salt bridge formation [1] enables mutational analysis and competitive displacement studies not feasible with peptidic inhibitors alone.

URAT1 Low-Affinity Control Compound for Transporter Assay Development

With a URAT1 IC50 of 2.81 μM [2], ADS-J13 can serve as a low-affinity reference inhibitor in uric acid uptake assays, providing a dynamic range benchmark distinct from potent clinical inhibitors such as lesinurad or benzbromarone.

Off-Target Selectivity Profiling in Kinase Inhibitor Lead Optimization

Given its pyrimidine urea scaffold shared with kinase inhibitors [3], ADS-J13 is a relevant counter-screen compound for assessing kinase panel selectivity of novel pyrimidine urea leads, helping to differentiate HIV-1 gp41 activity from kinase polypharmacology.

Cannabinoid CB1 Receptor Allosteric Modulation Exploratory Studies

Preliminary identification as a potential CB1 allosteric modulator [4] positions ADS-J13 as a starting point for structure-activity relationship studies targeting CB1 allosteric sites, pending confirmatory functional assays.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.